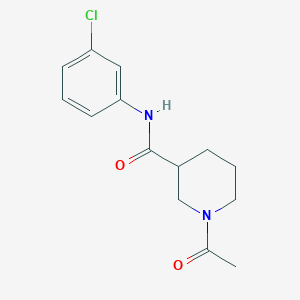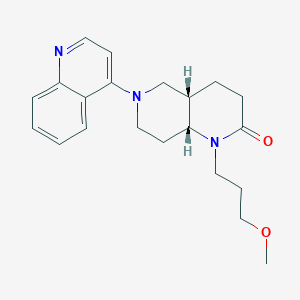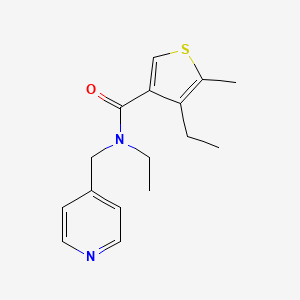
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide, also known as CPCA, is a chemical compound that belongs to the class of piperidinecarboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. CPCA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Mécanisme D'action
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide works by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide increases the levels of endocannabinoids in the body, which can activate the cannabinoid receptors CB1 and CB2 and produce various physiological effects.
Biochemical and Physiological Effects:
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include analgesia, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide in lab experiments is its high selectivity and potency for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in a more precise and controlled manner. However, one of the limitations of using 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research of 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide and FAAH inhibition. One area of interest is the development of more potent and selective FAAH inhibitors that can be used for therapeutic purposes. Another area of interest is the investigation of the role of FAAH in other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is a need for further research on the long-term effects of FAAH inhibition and the potential risks associated with chronic use of FAAH inhibitors.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with piperidine to form 3-chlorobenzoylpiperidine, which is then reacted with acetic anhydride to produce 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide has been widely used in scientific research to investigate the role of FAAH in the endocannabinoid system and its potential therapeutic applications. Studies have shown that 1-acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide can increase the levels of endocannabinoids in the body, which can lead to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Propriétés
IUPAC Name |
1-acetyl-N-(3-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-7-3-4-11(9-17)14(19)16-13-6-2-5-12(15)8-13/h2,5-6,8,11H,3-4,7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVDVOOYWTSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-(3-chlorophenyl)-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)
![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305327.png)
![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![N-cyclopentyl-4-(6-ethoxypyridazin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5305354.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)

![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)
